Home > Products > Screening Compounds P96745 > 1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride
1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride -

1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride

Catalog Number: EVT-4310377
CAS Number:
Molecular Formula: C17H26ClNO3
Molecular Weight: 327.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

One paper in the provided list focuses on the development of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride, a potent SERM []. This compound shares structural similarities with "1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride," particularly the presence of a piperidinyl ethoxy side chain. This side chain is crucial for binding to the estrogen receptor and influencing its activity.

Synthesis Analysis

The synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride involves multiple steps, starting from a benzothiophene core []. Key transformations include the introduction of the 4-[2-(1-piperidinyl)ethoxy]phenoxy side chain via alkylation and deprotection steps.

3-(4-(2-hydroxy-3-((1,1-dimethylethyl)-amino)-propoxy)-phenyl)-7-methoxy-2-methyl-1(2H)-isoquinolinone (HI-42)

Compound Description: HI-42 is a cardioselective β-adrenoceptor antagonist known for its prolonged duration of action in vivo. Research suggests that this extended activity stems from the formation of a stable complex with β1-adrenoceptors. [] The compound's bulky lipophilic structure is thought to contribute to its slow dissociation from the receptor. []

Relevance: HI-42 shares a "2-hydroxy-3-alkylaminopropoxy" side chain with 1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride, with variation in the substituent on the nitrogen atom and the core structure. Both compounds demonstrate interactions with β-adrenoceptors, although HI-42 is specifically noted for its cardioselectivity. []

1-[3-(2-Hydroxy-3-alkylaminopropoxy)-2-thienyl]-3-phenyl-1-propanone

Compound Description: This compound represents a class of therapeutic agents for cardiac arrhythmias characterized by their excellent absorption properties. [, ]

Relevance: Similar to HI-42, this compound shares the "2-hydroxy-3-alkylaminopropoxy" side chain with 1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride. The core structure differs, incorporating a thienyl ring instead of the phenyl ring found in the target compound. The shared side chain and documented activity in cardiac conditions suggest a potential for similar biological activities. [, ]

Compound Description: BL 343 Ac is a β-adrenolytic drug with an affinity for β-adrenergic receptors comparable to propranolol and metipranolol. [] It exhibits negative chronotropic and inotropic effects at higher concentrations. [] Interestingly, BL 343 Ac also demonstrates a slight stimulatory effect on chronotropy at lower concentrations in reserpine-pretreated atria. []

Relevance: BL 343 Ac shares the characteristic "2-hydroxy-3-alkylaminopropoxy" side chain with 1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride. The core structure of BL 343 Ac features a carbamate moiety directly attached to the benzene ring, distinguishing it from the target compound. Despite structural differences, the shared side chain and involvement in modulating β-adrenergic receptor activity suggest potential similarities in their pharmacological profiles. []

[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride (Compound 4c)

Compound Description: Compound 4c is a potent and selective estrogen receptor modulator (SERM). It demonstrates significant estrogen antagonist potency, particularly in uterine tissue and human breast cancer cells, surpassing the potencies of raloxifene, tamoxifen, and ICI-182,780. []

Relevance: While not sharing the complete side chain, compound 4c and 1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride both feature a piperidine ring linked via an ethoxy group to a phenoxy substituent on the core structure. This structural similarity, despite differences in the core structure, suggests a potential for shared pharmacological targets or mechanisms. []

Raloxifene ([2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride)

Compound Description: Raloxifene, classified as a selective estrogen receptor modulator (SERM), exhibits estrogen agonist-like effects on bone tissues and serum lipids while demonstrating potent estrogen antagonist properties in the breast and uterus. [] It serves as a reference compound in studies focusing on developing novel SERMs with enhanced efficacy and safety profiles. []

Relevance: Raloxifene is structurally related to 1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride through the presence of a "2-(1-piperidinyl)ethoxy]phenyl" moiety within its structure. Both compounds demonstrate biological activity related to estrogen modulation, suggesting shared or overlapping pharmacological targets. []

[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone (Compound 44)

Compound Description: Compound 44 is a highly effective non-steroidal antiestrogen, exceeding the potency of tamoxifen in antagonizing estradiol action. [] This compound displays minimal intrinsic estrogenic activity, making it a promising candidate for antiestrogen therapy. []

Relevance: Similar to raloxifene, Compound 44 shares the "2-(1-piperidinyl)ethoxy]phenyl" structural motif with 1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride. Both compounds exhibit antiestrogenic properties, suggesting potential similarities in their mechanisms of action and pharmacological targets. []

(2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide derivatives

Compound Description: This series of compounds represent potent, long-acting, orally active muscarinic M(3) receptor antagonists. They are designed to improve upon the structure and biological activity of a known muscarinic antagonist metabolite. []

Relevance: While not sharing specific side chains, the (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide derivatives, particularly compound 15y, are structurally comparable to 1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride through their shared features of a central phenyl ring connected to a substituted acetamide group. The exploration of piperidine-containing side chains in these derivatives further emphasizes a potential overlap in their biological targets and pharmacological activities. []

3-Methyl-4-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]-4H-1-benzopyran-8-carboxamide Hydrochloride Monohydrate (FL-155)

Compound Description: FL-155 is a novel anti-pollakiuria agent that demonstrates potent inhibition of rhythmic bladder contractions in anesthetized rats. [, ] Its efficacy in this model suggests its potential as an orally active treatment for urinary frequency. [, ]

Relevance: FL-155 shares a striking structural similarity with 1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride, both featuring a "2-(1-piperidinyl)ethyl" side chain attached to a phenyl ring. While the core structures differ, this significant shared feature suggests a possible relationship in their pharmacological activities and potential for targeting similar physiological pathways. [, ]

Properties

Product Name

1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride

IUPAC Name

1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one;hydrochloride

Molecular Formula

C17H26ClNO3

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C17H25NO3.ClH/c1-2-17(20)14-6-8-16(9-7-14)21-13-15(19)12-18-10-4-3-5-11-18;/h6-9,15,19H,2-5,10-13H2,1H3;1H

InChI Key

CDVYXOALRFFUAA-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.